7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid
Description
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid is a synthetic fluorene derivative functionalized with a carboxylic acid group at position 4 and a 4-carboxybutanamido substituent at position 7. This compound is of interest in materials science (e.g., charge transport polymers) and biochemistry (e.g., enzyme substrate analogs) due to its multifunctional groups .
Properties
CAS No. |
917615-39-5 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
7-(4-carboxybutanoylamino)-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c21-16(5-2-6-17(22)23)20-13-7-8-14-12(10-13)9-11-3-1-4-15(18(11)14)19(24)25/h1,3-4,7-8,10H,2,5-6,9H2,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
LYKNAOTXARHBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)NC(=O)CCCC(=O)O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene backbone, followed by the introduction of the carboxybutanamido group through amidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use strong oxidizing agents under acidic or basic conditions, while reduction reactions may require mild reducing agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly for the development of complex molecular structures. Its unique functional groups allow for various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Key Applications:
- Synthesis of Fluorenone Derivatives: The compound can be utilized to synthesize fluorenone derivatives, which are important in the production of fluorescent dyes and organic semiconductors. These derivatives have applications in optoelectronic devices and sensors .
- Model Compound Studies: It has been employed as a model compound to study the reactivity of fluorenone carboxylic acids, aiding researchers in understanding reaction mechanisms and optimizing synthetic pathways .
Medicinal Chemistry
Research indicates that compounds similar to 7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid exhibit biological activities that may be harnessed for therapeutic purposes.
Case Study: Antileishmanial Activity
A study focused on the synthesis of quinoline-4-carboxylic acids demonstrated that derivatives of carboxylic acids could show significant antileishmanial activity against Leishmania donovani. Although this study did not directly test this compound, it highlights the potential of carboxylic acid derivatives in developing new antileishmanial drugs, suggesting a similar pathway could be explored for this compound .
Materials Science
In materials science, the compound's properties make it suitable for developing advanced materials such as polymers and nanocomposites.
Applications:
- Fluorescent Materials: The incorporation of this compound into polymer matrices can enhance their fluorescent properties, which is beneficial for applications in lighting and display technologies.
- Organic Electronics: Its ability to form stable structures contributes to the development of organic semiconductors used in electronic devices .
Mechanism of Action
The mechanism of action of 7-(4-carboxybutanamido)-9H-fluorene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Key Observations :
- Backbone Rigidity : Fluorene derivatives exhibit greater hydrophobicity and structural rigidity compared to phthalic acid analogs, influencing their binding to biological targets or integration into polymers .
- Functional Groups: The dual carboxylic acid groups in the target compound enhance water solubility and acidity relative to mono-carboxylic fluorenes. The 4-carboxybutanamido group introduces an amide bond, enabling hydrogen bonding and enzymatic recognition (e.g., by acylases) .
2.4 Physicochemical Properties
- Solubility : The target compound’s dual carboxylic acids enhance aqueous solubility compared to 9H-fluorene-4-carboxylic acid. However, the fluorene backbone reduces solubility relative to phthalic acid analogs .
- Acidity : The pKa values of the carboxylic acid groups are estimated at ~2.5 (position 4) and ~4.5 (butanamide chain), enabling pH-dependent solubility and reactivity .
Research Findings and Challenges
- The target compound’s amide group could similarly interact with viral enzymes .
- Synthetic Challenges : Introducing substituents at position 7 of fluorene is sterically hindered, requiring optimized coupling conditions to avoid byproducts .
Biological Activity
7-(4-Carboxybutanamido)-9H-fluorene-4-carboxylic acid is a synthetic compound belonging to the fluorene family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 299.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have shown that derivatives of fluorene compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties
- Research indicates that fluorene derivatives can inhibit cancer cell proliferation. The compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Interaction with Cellular Targets : It likely interacts with cellular receptors or transporters, modulating signaling pathways that lead to desired biological outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 (breast cancer) | 10 | |
| Anti-inflammatory | RAW 264.7 (macrophages) | 20 |
Detailed Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several fluorene derivatives, including this compound against E. coli and Staphylococcus aureus. The compound exhibited an IC50 value of 15 µM, indicating potent antibacterial activity.
- Anticancer Research : In vitro assays conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis with an IC50 value of 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity.
- Anti-inflammatory Mechanism : In a study involving RAW 264.7 macrophages, the compound reduced nitric oxide production and downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations around 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
